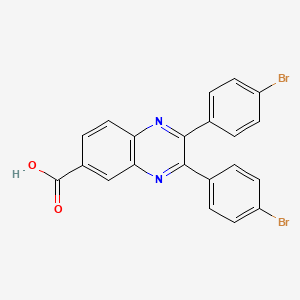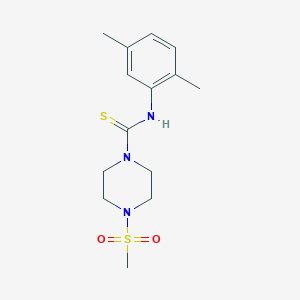![molecular formula C23H19N3OS2 B4629452 N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B4629452.png)
N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-phenylacetamide
説明
Synthesis Analysis
The synthesis of compounds similar to N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-phenylacetamide often involves multi-step reactions. For instance, Duran and Canbaz (2013) detailed the synthesis of drug precursors involving 2-chloro-N-(thiazol-2-yl) acetamide compounds and 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives, showcasing the complexity of synthesizing benzothiazole acetamide derivatives (Duran & Canbaz, 2013).
Molecular Structure Analysis
The molecular structure of these compounds is confirmed using various analytical techniques such as 1H NMR, FTIR (Fourier Transform Infrared Spectroscopy), MS (Mass Spectroscopy), and elemental analysis. The structural confirmation is crucial for identifying the exact configuration and functional groups present in the molecule, affecting its reactivity and physical properties.
Chemical Reactions and Properties
The chemical reactions involving benzothiazole acetamide derivatives highlight their reactivity towards different reagents. For example, the formation of 2-(4-acylaminophenyl)benzothiazoles and their subsequent reactions provide insights into the acetylation process and its impact on antitumor activities of the parent amines, demonstrating the importance of functional group modifications in determining the biological activities of these compounds (Chua et al., 1999).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are determined through experimental observations. These properties are influenced by the compound's molecular structure and are essential for understanding its behavior in different environments and potential applications in pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, such as pKa values, reactivity towards other chemical agents, and stability under various conditions, are critical for predicting the compound's behavior in biological systems. The pKa values, for instance, provide information on the compound's ionization state, which is crucial for its absorption and distribution within the body. Duran and Canbaz (2013) found that the protonation of similar compounds occurs on the nitrogen at the imidazole and benzothiazole rings, affecting their chemical behavior in biological environments (Duran & Canbaz, 2013).
科学的研究の応用
Antitumor Activity
N-({[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-phenylacetamide and its derivatives have been extensively studied for their antitumor properties. Research indicates that these compounds display potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, and renal cancers. The mechanism of action of these benzothiazoles is not fully defined but is suspected to involve metabolic transformations, such as N-acetylation and oxidation, which play a central role in their antitumor effects (Chua et al., 1999).
Metabolic Transformations
Several studies have focused on the metabolic pathways and transformations of these benzothiazole derivatives. The metabolic process involves N-acetylation and oxidation, with the nature of the substituent dictating the predominant process. These metabolic transformations are crucial for the drug's antitumor activity, as they lead to the formation of active metabolites that are responsible for the drug's efficacy against cancer cells (Yurttaş et al., 2015).
DNA Adduct Formation
Some derivatives of N-({[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-phenylacetamide have been found to form DNA adducts in sensitive tumor cells, both in vitro and in vivo. This suggests a mechanism of action involving the interaction of these compounds with DNA, leading to the inhibition of tumor growth. The formation of DNA adducts is significant at concentrations greater than 100 nM, highlighting the drug's potential for targeted cancer therapy (Leong et al., 2003).
Pharmaceutical Development
The pharmaceutical development of these benzothiazoles has been a topic of interest, with studies focusing on the synthesis of water-soluble prodrugs for parenteral administration. These developments aim to address formulation and bioavailability issues, making these compounds more suitable for clinical use. The prodrugs demonstrate good water solubility and stability, and they are capable of generating active metabolites in vivo, making them promising candidates for antitumor therapy (Hutchinson et al., 2002).
特性
IUPAC Name |
N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3OS2/c1-15-11-12-17(22-24-18-9-5-6-10-20(18)29-22)14-19(15)25-23(28)26-21(27)13-16-7-3-2-4-8-16/h2-12,14H,13H2,1H3,(H2,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZVLDJBIODTOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=S)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-2-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-chloro-2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4629379.png)
![3-[(difluoromethyl)thio]-4-(2-isopropylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4629383.png)
![9-tert-butyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629385.png)

![N-methyl-N-{4-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4629401.png)
![4-(phenylsulfonyl)benzyl 2-[(3-methylbenzoyl)amino]benzoate](/img/structure/B4629404.png)

![3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethoxyphenyl)acrylamide](/img/structure/B4629421.png)
![ethyl 6-ethyl-2-[({[4-(2-naphthyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4629429.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B4629433.png)
![4-(3-chloro-4-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4629442.png)
![methyl 4-(4-methoxyphenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4629445.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4629458.png)
